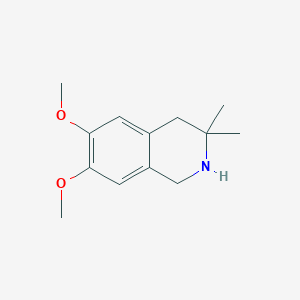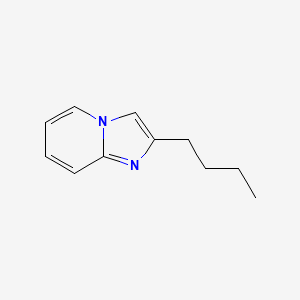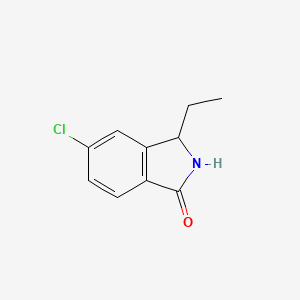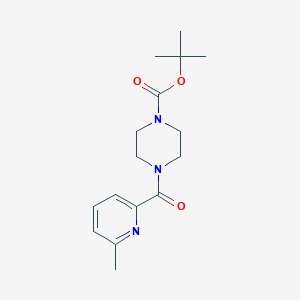![molecular formula C9H8O2S B8564547 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is a heterocyclic compound that features a fused thieno-furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and furan derivatives under specific conditions. For example, the use of palladium-catalyzed reactions can facilitate the formation of the thieno-furan ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]furan-3-carbonitrile
- Thieno[3,4-b]thiophene derivatives
Uniqueness
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is unique due to its fused thieno-furan ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C9H8O2S/c1-2-3-7-4-6-5-11-9(10)8(6)12-7/h2,4H,1,3,5H2 |
InChI Key |
AGZMPFVTZQTERL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=C(S1)C(=O)OC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
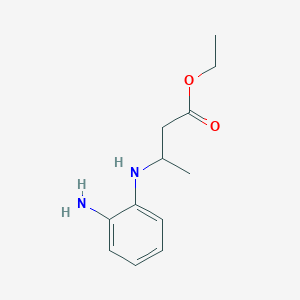
![N-{3-[6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B8564482.png)
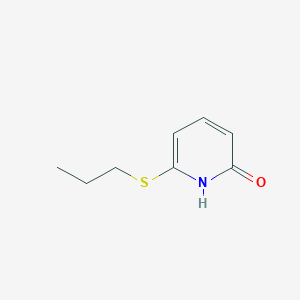
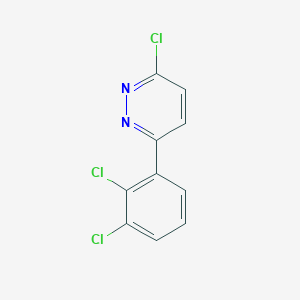

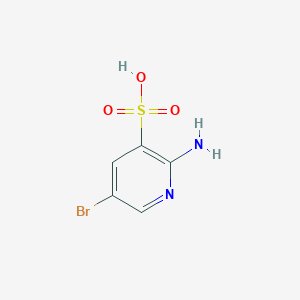
![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)
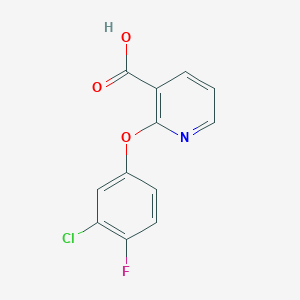
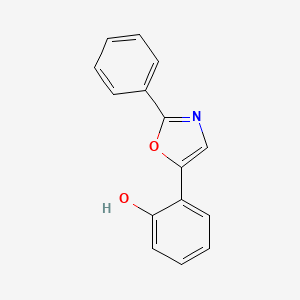
![2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8564530.png)
